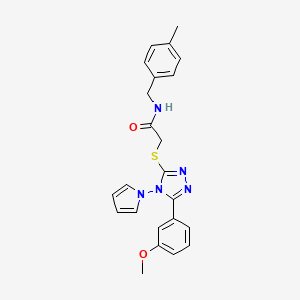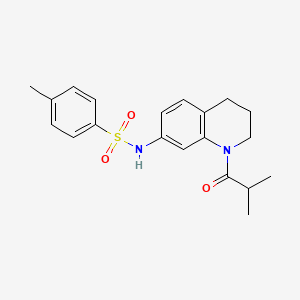
N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-4-methylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-4-methylbenzenesulfonamide, also known as TQ6, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. TQ6 is a derivative of tetrahydroquinoline and belongs to the class of sulfonamides. In
作用機序
The exact mechanism of action of N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-4-methylbenzenesulfonamide is not fully understood. However, it is believed to exert its effects through the inhibition of various signaling pathways. N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-4-methylbenzenesulfonamide has been shown to inhibit the activation of nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, which are involved in the regulation of inflammation and cell survival. N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-4-methylbenzenesulfonamide has also been reported to inhibit the activity of histone deacetylases (HDACs), which play a role in the epigenetic regulation of gene expression.
Biochemical and Physiological Effects:
N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-4-methylbenzenesulfonamide has been found to have various biochemical and physiological effects. It has been reported to reduce the levels of reactive oxygen species (ROS) and nitric oxide (NO) in cells, which are involved in oxidative stress and inflammation. N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-4-methylbenzenesulfonamide has also been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase. In addition, N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-4-methylbenzenesulfonamide has been found to modulate the levels of neurotransmitters, such as dopamine and serotonin, in the brain.
実験室実験の利点と制限
N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-4-methylbenzenesulfonamide has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized in moderate yields. N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-4-methylbenzenesulfonamide has also been found to have low toxicity in vitro and in vivo. However, N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-4-methylbenzenesulfonamide has some limitations for lab experiments. It is a relatively new compound and its pharmacokinetics and pharmacodynamics are not fully understood. In addition, N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-4-methylbenzenesulfonamide has poor solubility in water, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the study of N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-4-methylbenzenesulfonamide. One potential direction is to investigate the pharmacokinetics and pharmacodynamics of N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-4-methylbenzenesulfonamide in more detail. This would involve studying the absorption, distribution, metabolism, and excretion of N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-4-methylbenzenesulfonamide in animal models and humans. Another direction is to explore the potential therapeutic applications of N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-4-methylbenzenesulfonamide in different disease models, such as neurodegenerative diseases and autoimmune disorders. In addition, it would be interesting to investigate the structure-activity relationship of N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-4-methylbenzenesulfonamide and its derivatives to identify more potent and selective compounds.
合成法
The synthesis of N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-4-methylbenzenesulfonamide involves the reaction of 1-isobutyryl-1,2,3,4-tetrahydroquinoline-7-carbaldehyde with 4-methylbenzenesulfonyl chloride in the presence of a base. The reaction occurs through the formation of an imine intermediate, which then undergoes a nucleophilic substitution reaction with the sulfonyl chloride to form N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-4-methylbenzenesulfonamide. The yield of N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-4-methylbenzenesulfonamide obtained through this method is reported to be around 70%.
科学的研究の応用
N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-4-methylbenzenesulfonamide has been studied extensively for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, and neuroprotective effects. N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-4-methylbenzenesulfonamide has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in vitro and in vivo. It has also been found to induce apoptosis in cancer cells and inhibit tumor growth in animal models. In addition, N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-4-methylbenzenesulfonamide has been reported to protect neurons from oxidative stress and prevent neurodegeneration.
特性
IUPAC Name |
4-methyl-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S/c1-14(2)20(23)22-12-4-5-16-8-9-17(13-19(16)22)21-26(24,25)18-10-6-15(3)7-11-18/h6-11,13-14,21H,4-5,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIIYDMJKPDXLDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)C(C)C)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



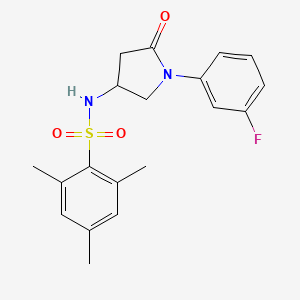
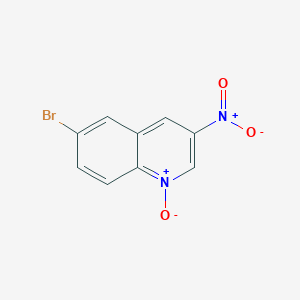

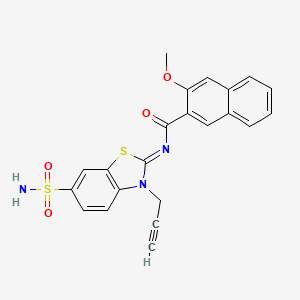
methanone](/img/structure/B2907579.png)
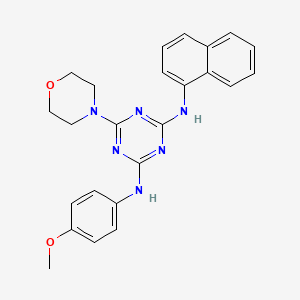
![{2-[4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl]ethyl}amine hydrochloride](/img/structure/B2907581.png)
![4-((1,1-dioxido-3-oxo-2-(o-tolyl)-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)benzonitrile](/img/structure/B2907586.png)
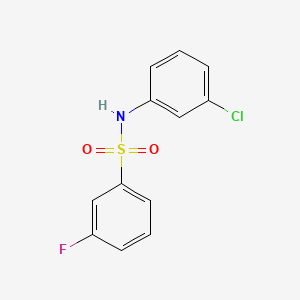
![N-[2-(3-Fluorophenyl)ethyl]-N-propylbut-2-ynamide](/img/structure/B2907588.png)

